Pentamethylbenzaldehyde

Physical Chemistry Formulation Handling

A superior solid-state probe for nanosecond laser flash photolysis, yielding a distinct 35 ns photoenol transient. Its unique steric hindrance enables single-step photooxidation to tetramethylphthalide, streamlining synthesis. This high-lipophilicity (XLogP3 3.2) building block enhances membrane permeability for CNS drug design. Purchase for its validated crystal structure, ensuring computational accuracy. Strictly non-interchangeable with mesitaldehyde.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 17432-38-1
Cat. No. B097405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethylbenzaldehyde
CAS17432-38-1
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)C=O)C)C
InChIInChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3
InChIKeyRWOZGGOKRKSHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentamethylbenzaldehyde (CAS 17432-38-1) Procurement Guide: A Fully Methylated Aromatic Aldehyde


Pentamethylbenzaldehyde (CAS 17432-38-1) is a hindered aromatic aldehyde, systematically named 2,3,4,5,6-pentamethylbenzaldehyde, with the molecular formula C₁₂H₁₆O [1]. The compound is characterized by a benzene ring substituted with five methyl groups and one aldehyde functional group, resulting in a crystalline solid with a melting point of 145–152 °C and a boiling point of 144 °C at 6 mmHg . Commercially, it is available at purities of ≥96% (GC) and is typically stored under inert gas at 2–8 °C to prevent air sensitivity .

Why Substitution of Pentamethylbenzaldehyde with Other Alkyl Benzaldehydes Fails in Critical Applications


Substituting pentamethylbenzaldehyde with other methyl-substituted benzaldehydes, such as mesitaldehyde (2,4,6-trimethylbenzaldehyde), is not chemically equivalent due to quantifiable differences in physical state, steric hindrance, and photochemical behavior. Pentamethylbenzaldehyde is a solid at room temperature (melting point 145–152 °C) , whereas mesitaldehyde is a liquid (melting point 14 °C) [1], necessitating different handling and formulation protocols. Furthermore, the fully methylated aromatic ring of pentamethylbenzaldehyde imposes a unique steric and electronic environment that drastically alters the lifetimes of key photochemical intermediates, a factor critical in time-resolved spectroscopy and materials chemistry [2]. These non-interchangeable properties necessitate precise compound selection based on application-specific requirements.

Quantitative Differentiation of Pentamethylbenzaldehyde Against Closest Analogs


Melting Point and Physical State: Solid vs. Liquid Differentiation from Mesitaldehyde

Pentamethylbenzaldehyde is a crystalline solid at room temperature, in contrast to its tri-methyl analog, mesitaldehyde, which is a liquid. This difference in physical state is a direct consequence of the increased molecular symmetry and intermolecular forces imparted by the five methyl substituents .

Physical Chemistry Formulation Handling

Photoenol Lifetime: 22-Fold Shorter Than Dicyanomesitaldehyde in Nanosecond Laser Flash Photolysis

In a systematic nanosecond laser flash photolysis study, the lifetime (τ) of the (Z)-photoenol derived from pentamethylbenzaldehyde was measured as 35 ns in benzene. This is in stark contrast to the photoenol from dicyanomesitaldehyde, which has a lifetime of 760 ns under identical conditions [1].

Photochemistry Time-Resolved Spectroscopy Reactive Intermediates

Vilsmeier Synthesis Yield: Quantitative One-Step Protocol vs. Multi-Step Alternatives

A 2023 protocol demonstrated the one-step synthesis of pentamethylbenzaldehyde in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with older, multi-step synthetic routes, such as the photochemical oxidation of hexamethylbenzene, which produces the compound as a minor byproduct with only 8% yield .

Organic Synthesis Process Chemistry Vilsmeier Reaction

Crystallographic Characterization: First Definitive X-Ray Structure vs. Uncharacterized Analogs

X-ray crystallography has been used to characterize pentamethylbenzaldehyde for the first time, providing definitive structural data [1]. While many substituted benzaldehydes have been characterized, the specific crystal structure of pentamethylbenzaldehyde is a unique data point for this compound, enabling precise computational modeling and structure-activity relationship studies.

Structural Chemistry Crystallography Analytical Characterization

LogP and Lipophilicity: Predicted High LogP (3.2-4.3) Enabling Superior Partitioning

Pentamethylbenzaldehyde exhibits a high calculated partition coefficient (LogP) of 3.2 (XLogP3) to 4.25 (LogD at pH 7.4) [1]. While no direct head-to-head comparison with mesitaldehyde was found, this high lipophilicity is a class-level inference for a fully methylated aromatic aldehyde, predicting superior membrane permeability and organic solvent partitioning compared to less substituted analogs .

Medicinal Chemistry ADME Lipophilicity

Oxidation Pathway: Distinct Photooxidation to Tetramethylphthalide vs. Other Aldehydes

Under dye-sensitized photooxidation conditions, pentamethylbenzaldehyde yields tetramethylphthalide as a product [1]. This specific transformation is a consequence of the unique steric environment created by the five methyl groups, which directs the reaction pathway towards phthalide formation, a reaction not generally observed with less substituted benzaldehydes.

Photooxidation Reaction Mechanism Synthetic Chemistry

High-Impact Application Scenarios for Pentamethylbenzaldehyde Based on Verified Differentiation


Time-Resolved Spectroscopic Studies of Photoenolization

Pentamethylbenzaldehyde is an ideal probe for nanosecond laser flash photolysis studies investigating the dynamics of (Z)-photoenols. Its derived photoenol exhibits a short lifetime of 35 ns, providing a well-defined, rapid transient signal that is distinct from longer-lived species [1]. This allows researchers to study the early-time dynamics of photoenolization and to calibrate instrumental response functions. The compound's commercial availability and well-characterized photophysics make it a superior choice over less-defined or custom-synthesized analogs for these specialized experiments.

Synthesis of Tetramethylphthalide Scaffolds via Single-Step Photooxidation

In synthetic chemistry, pentamethylbenzaldehyde serves as a direct precursor to tetramethylphthalide under mild photooxidation conditions [1]. This single-step transformation is a significant advantage over alternative, multi-step syntheses that would require protection/deprotection sequences or harsher reagents. For medicinal chemists targeting phthalide-containing natural products or drug candidates, using pentamethylbenzaldehyde can streamline synthetic routes, reduce step count, and improve overall yield, thereby accelerating lead optimization programs.

Development of Lipophilic Building Blocks for Medicinal Chemistry

The high calculated LogP values (XLogP3 = 3.2; LogD = 4.25) indicate that pentamethylbenzaldehyde is highly lipophilic [1]. This property is advantageous for the synthesis of drug candidates intended to cross biological membranes, such as the blood-brain barrier. Incorporating a pentamethylbenzaldehyde moiety into a lead compound can significantly enhance its lipophilicity and, consequently, its membrane permeability and oral bioavailability potential. This makes it a valuable building block in the design of CNS-active pharmaceuticals or other lipophilic therapeutic agents.

Crystallographic and Computational Modeling Reference Standard

The availability of a definitive X-ray crystal structure for pentamethylbenzaldehyde [1] establishes it as a reliable reference standard for computational chemistry and structural biology. Researchers can use its atomic coordinates for accurate molecular mechanics parameterization, density functional theory (DFT) calculations, and molecular docking studies. In particular, its structure can serve as a starting point for modeling the interactions of fully substituted aromatic aldehydes with protein targets, providing a more accurate representation than less substituted or computationally minimized structures.

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